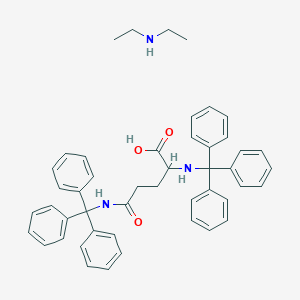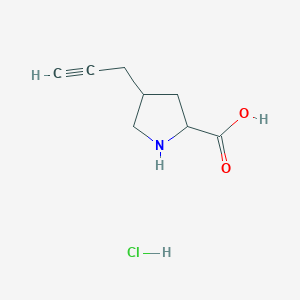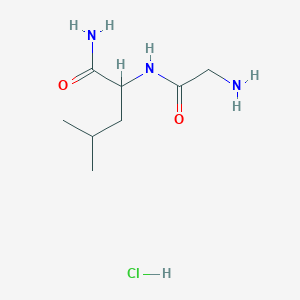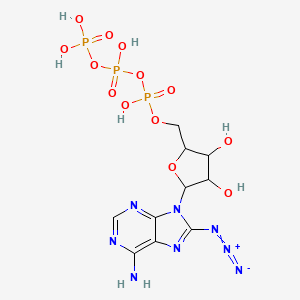
N-alpha,delta-Ditrityl-L-glutamine diethylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trt-Gln(Trt)-OH Dea, also known as Nα-Fmoc-Nδ-trityl-L-glutamine, is a protected amino acid derivative commonly used in peptide synthesis. The compound features a trityl (Trt) protecting group on the glutamine (Gln) side chain, which helps to prevent unwanted side reactions during peptide assembly.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trt-Gln(Trt)-OH Dea typically involves the protection of the glutamine side chain with a trityl group. This is achieved through a series of chemical reactions, including the use of trityl chloride and a base such as pyridine. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the selective protection of the glutamine side chain.
Industrial Production Methods
In an industrial setting, the production of Trt-Gln(Trt)-OH Dea follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trt-Gln(Trt)-OH Dea undergoes several types of chemical reactions, including:
Deprotection Reactions: The trityl protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl protecting group.
Coupling: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used in peptide coupling reactions.
Major Products Formed
Deprotected Glutamine: Removal of the trityl group yields free glutamine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with Trt-Gln(Trt)-OH Dea as one of the building blocks.
Applications De Recherche Scientifique
Trt-Gln(Trt)-OH Dea is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: Researchers use it to study protein-protein interactions and enzyme-substrate relationships.
Medicine: It plays a role in the development of peptide-based therapeutics and diagnostic tools.
Industry: The compound is used in the production of synthetic peptides for various applications, including drug development and biochemical research.
Mécanisme D'action
The mechanism of action of Trt-Gln(Trt)-OH Dea primarily involves its role as a protected amino acid in peptide synthesis. The trityl group protects the glutamine side chain during peptide assembly, preventing unwanted side reactions. Upon completion of the synthesis, the trityl group is removed, yielding the desired peptide with free glutamine residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Gln(Trt)-OH: Another protected glutamine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-Gln(Trt)-OH: A protected glutamine derivative with a t-butyloxycarbonyl (Boc) group.
Uniqueness
Trt-Gln(Trt)-OH Dea is unique due to its dual trityl protection, which provides enhanced stability during peptide synthesis. This makes it particularly useful in the synthesis of peptides with sensitive or reactive side chains.
Propriétés
Formule moléculaire |
C47H49N3O3 |
|---|---|
Poids moléculaire |
703.9 g/mol |
Nom IUPAC |
N-ethylethanamine;5-oxo-2,5-bis(tritylamino)pentanoic acid |
InChI |
InChI=1S/C43H38N2O3.C4H11N/c46-40(45-43(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38)32-31-39(41(47)48)44-42(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35;1-3-5-4-2/h1-30,39,44H,31-32H2,(H,45,46)(H,47,48);5H,3-4H2,1-2H3 |
Clé InChI |
PHBRODKUSRNHSN-UHFFFAOYSA-N |
SMILES canonique |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,8-Bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B15129430.png)
![4-Oxo-4-(8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl)butanoic acid](/img/structure/B15129440.png)
![ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate](/img/structure/B15129454.png)
![[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol](/img/structure/B15129460.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-oxooxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15129476.png)


![4-[[1-[[6-amino-1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B15129488.png)
![10a,12a-dimethyl-4,4a,4b,5,6,6a,7,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B15129494.png)
![(2-Hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate](/img/structure/B15129506.png)
![(5S,8S,10aR)-N-(Diphenylmethyl)decahydro-5-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-3-(3-methyl-1-oxobutyl)-6-oxo-pyrrolo[1,2-a][1,5]diazocine-8-carboxamide hydrochloride](/img/structure/B15129513.png)
![4H-Dibenzo[de,g]quinoline-1,9-diol,5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (6aS)-](/img/structure/B15129520.png)


